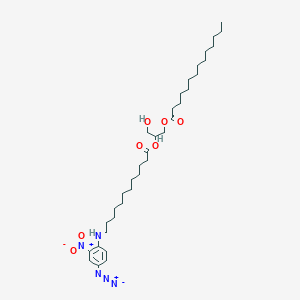
Azido-dag
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is a complex organic compound known for its unique chemical structure and reactivity. This compound features an azido group, a nitrophenyl group, and a myristoylglycerol backbone, making it a versatile molecule in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol typically involves multiple steps, starting with the preparation of the azido-nitrophenyl intermediate. This intermediate is then reacted with aminododecanoyl chloride under controlled conditions to form the aminododecanoyl derivative. Finally, this derivative is coupled with myristoylglycerol using standard esterification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Conversion of the nitrophenyl group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol has diverse applications in scientific research:
Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.
Biology: Employed in the identification of membrane proteins and their binding sites.
Medicine: Investigated for its potential in drug delivery systems and targeted therapy.
Industry: Utilized in the development of novel materials and chemical sensors.
Wirkmechanismus
The compound exerts its effects primarily through the formation of highly reactive nitrene intermediates upon photolysis. These intermediates can covalently bind to nearby molecules, making it a powerful tool for studying molecular interactions. The molecular targets include proteins and nucleic acids, and the pathways involved often relate to signal transduction and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate
- N-(4-Azido-2-nitrophenyl)-12-aminododecanoyl-coenzyme A
Uniqueness
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is unique due to its combination of an azido group, a nitrophenyl group, and a myristoylglycerol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
107141-10-6 |
|---|---|
Molekularformel |
C35H59N5O7 |
Molekulargewicht |
661.9 g/mol |
IUPAC-Name |
[2-[12-(4-azido-2-nitroanilino)dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C35H59N5O7/c1-2-3-4-5-6-7-8-10-13-16-19-22-34(42)46-29-31(28-41)47-35(43)23-20-17-14-11-9-12-15-18-21-26-37-32-25-24-30(38-39-36)27-33(32)40(44)45/h24-25,27,31,37,41H,2-23,26,28-29H2,1H3 |
InChI-Schlüssel |
QNZFHQUHYBMOBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Synonyme |
2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol azido-DAG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















